molecular formula C20H17N7O4 B2498059 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 892471-67-9

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B2498059
CAS RN: 892471-67-9
M. Wt: 419.401
InChI Key: IJLAPCCAFKCYEX-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The carbodiimides, obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones . These compounds were further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .

Scientific Research Applications

Epigenetic Modulators

Epigenetic modifications play a crucial role in gene expression regulation. The compound’s triazolopyrimidine scaffold could serve as a template for designing novel epigenetic modulators. For example:

Synthetic Methodology

Finally, the compound’s synthesis methodology is relevant. Researchers have developed practical flow syntheses for 1,2,3-triazoles, including monosubstituted and 1,4-disubstituted derivatives. Continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been established .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects .

Future Directions

The study of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is ongoing, with a focus on their potential anti-cancer effects . Future research may focus on optimizing the synthesis process, exploring their mechanisms of action, and conducting preclinical and clinical trials to evaluate their therapeutic potential .

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O4/c1-13-5-7-14(8-6-13)10-26-19-18(23-24-26)20(29)25(12-21-19)11-17(28)22-15-3-2-4-16(9-15)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLAPCCAFKCYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide

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